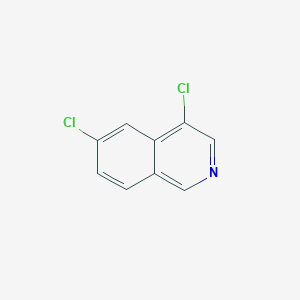
4,6-Dichloroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N It is a derivative of isoquinoline, where two chlorine atoms are substituted at the 4th and 6th positions of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroisoquinoline typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of isoquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 6th positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloroisoquinoline undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols. Common reagents include sodium amide and potassium thiolate.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are used to introduce various substituents onto the isoquinoline ring.
Major Products: The major products formed from these reactions include substituted isoquinolines, which can be further functionalized for specific applications in drug development and material science.
Applications De Recherche Scientifique
4,6-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a candidate for the development of new pharmaceuticals.
Medicine: The compound is being investigated for its potential use in anticancer and antiviral therapies. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.
Industry: In material science, this compound is used in the synthesis of polymers and advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,6-Dichloroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy. Pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparaison Avec Des Composés Similaires
- 4,6-Dichloropyrimidine
- 2,6-Dichloropyrazine
- 3,6-Dichloropyridazine
Comparison: 4,6-Dichloroisoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other dichloro-substituted heterocycles. While 4,6-Dichloropyrimidine and 2,6-Dichloropyrazine are also used in medicinal chemistry, their reactivity and biological activity differ due to variations in ring structure and substitution patterns. The isoquinoline ring in this compound provides a more rigid and planar structure, which can influence its binding affinity and specificity towards biological targets.
Propriétés
Formule moléculaire |
C9H5Cl2N |
|---|---|
Poids moléculaire |
198.05 g/mol |
Nom IUPAC |
4,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |
Clé InChI |
WCLGVCLVYAHFJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=CC(=C2C=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


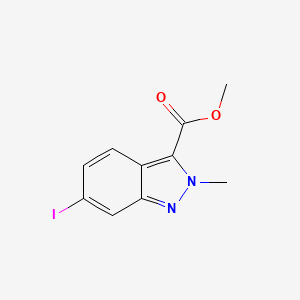
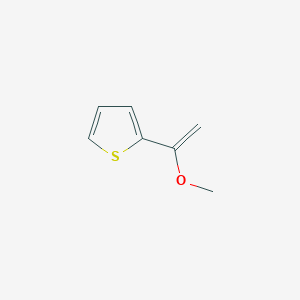
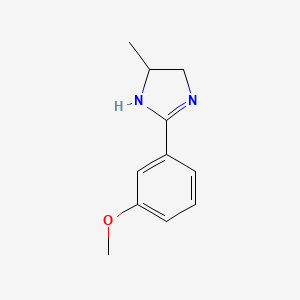
![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
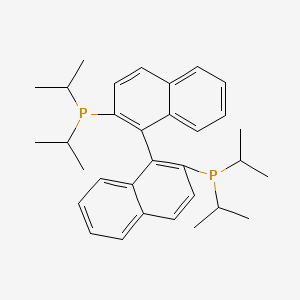
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
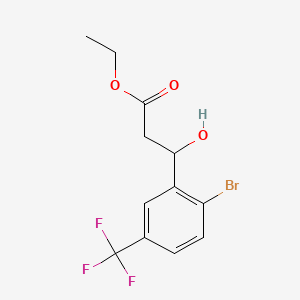
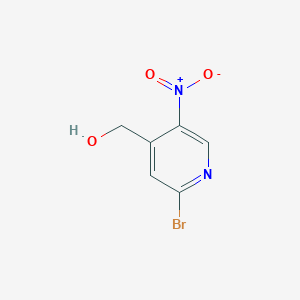

![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
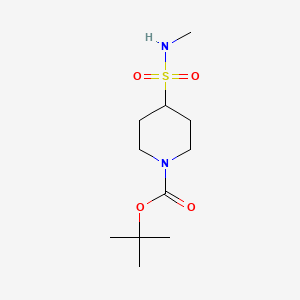
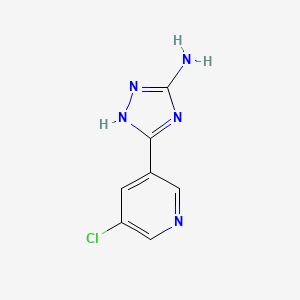
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)
